Ethyl 4,4-difluorocyclohexanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4-difluorocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZDWLBBNSDYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381287 | |
| Record name | Ethyl 4,4-difluorocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178312-47-5 | |
| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178312-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,4-difluorocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl-4,4-difluorocyclohexane carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Ethyl 4,4-difluorocyclohexanecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6RFS8V243 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Ethyl 4,4 Difluorocyclohexanecarboxylate
Established Synthetic Pathways to the Ethyl 4-Oxocyclohexanecarboxylate (B1232831) Precursor
The common precursor for the synthesis of ethyl 4,4-difluorocyclohexanecarboxylate is ethyl 4-oxocyclohexanecarboxylate. This keto-ester can be prepared through several established synthetic routes. A prevalent industrial method involves the selective oxidation of cyclohexane (B81311) derivatives. For instance, ethyl cyclohexanecarboxylate (B1212342) can be oxidized using chromium trioxide or other milder oxidizing agents under controlled conditions to yield ethyl 4-oxocyclohexanecarboxylate. Following the oxidation, an esterification step under acidic catalysis is often employed to ensure the formation of the desired ethyl ester.
Esterification Approaches to Form this compound
In some synthetic strategies, 4,4-difluorocyclohexanecarboxylic acid may be synthesized first, which then requires an esterification step to yield the final product. A common method for this transformation is the Fischer esterification. masterorganicchemistry.com This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to remove the water formed during the reaction or to use a large excess of the alcohol. masterorganicchemistry.com
Alternatively, other esterification methods can be employed, particularly for substrates that may be sensitive to strong acidic conditions. These can include reaction with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), or conversion of the carboxylic acid to an acid chloride followed by reaction with ethanol. orgsyn.org
A specific procedure for the hydrolysis of this compound to 4,4-difluorocyclohexanecarboxylic acid using lithium hydroxide (B78521) has been described, which can be reversed to form the ester from the carboxylic acid. chemicalbook.com
Catalytic Approaches and Process Optimization in Synthesis
While specific catalytic approaches for the direct synthesis of this compound are not extensively detailed in the provided context, general principles of process optimization are highly relevant to its industrial production. Optimizing the synthesis involves maximizing the yield and purity of the final product while minimizing costs and environmental impact.
In the difluorination step, the choice of a more selective and stable reagent like XtalFluor-M over DAST is a key aspect of process optimization, as it reduces the formation of byproducts and simplifies purification. wikipedia.org Further optimization would involve fine-tuning the reaction conditions, such as the stoichiometry of the reagents, reaction time, and temperature, to achieve the highest possible conversion and selectivity.
For the esterification step, the use of heterogeneous acid catalysts could be explored to simplify the work-up procedure and allow for catalyst recycling, which is a common strategy in industrial processes. organic-chemistry.org The optimization of the Claisen condensation reaction, if used for the precursor synthesis, would involve careful control of the base, solvent, and temperature to maximize the yield of ethyl 4-oxocyclohexanecarboxylate. google.com
Continuous flow chemistry is another modern approach to process optimization that could be applied to the synthesis of this compound. This technology can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes.
Role of Alkaline Catalysts in One-Step Synthesis
The direct one-step synthesis of this compound utilizing alkaline catalysts is not extensively documented in publicly available scientific literature. However, the use of alkaline conditions is noted in related transformations. For instance, the hydrolysis of this compound to yield 4,4-Difluorocyclohexanecarboxylic acid is effectively carried out using lithium hydroxide, a strong alkali. This reaction, while not a synthesis of the title compound, underscores the role of alkaline reagents in transformations involving this molecule.
In the broader context of synthesizing fluorinated esters, alkaline catalysts such as sodium ethoxide and sodium methoxide (B1231860) are employed in one-step processes like the Claisen condensation to produce compounds such as ethyl 4,4-difluoroacetoacetate. This suggests a potential, though not specifically documented, avenue for investigation into the use of alkaline catalysts in the synthesis of other fluorinated esters.
Efficiency and Yield Considerations in Different Synthetic Routes
A documented pathway for the synthesis of this compound involves the fluorination of ethyl 4-oxocyclohexanecarboxylate. This method employs diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction proceeds by dissolving ethyl 4-oxocyclohexanecarboxylate in an appropriate solvent and introducing DAST. Following the reaction and subsequent purification, this compound can be obtained with a reported yield of 71%.
A comprehensive comparative analysis of the efficiency and yields of various synthetic routes is challenging due to the limited availability of diverse synthetic methodologies in the literature. The aforementioned fluorination of a ketone precursor represents the most clearly detailed approach with a specified yield.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Product | Yield |
| Ethyl 4-oxocyclohexanecarboxylate | Diethylaminosulfur trifluoride (DAST) | This compound | 71% |
Chemical Reactivity and Transformations of Ethyl 4,4 Difluorocyclohexanecarboxylate
Hydrolytic Cleavage of the Ester Moiety
The most prominent reaction of Ethyl 4,4-difluorocyclohexanecarboxylate is the hydrolysis of its ethyl ester group. This transformation is a fundamental step in utilizing the 4,4-difluorocyclohexane scaffold for further synthetic applications, such as in the preparation of pharmaceuticals. chemicalbook.comnbinno.com
Conversion to 4,4-Difluorocyclohexanecarboxylic Acid
The conversion of this compound to 4,4-Difluorocyclohexanecarboxylic acid is efficiently achieved through base-catalyzed hydrolysis. chemicalbook.comchemicalbook.com A common and high-yielding procedure involves the use of lithium hydroxide (B78521) in a solvent mixture of tetrahydrofuran (THF) and water. chemicalbook.com The reaction mixture is typically stirred at room temperature overnight to ensure complete conversion. chemicalbook.comchemicalbook.com Following the reaction, an acidic workup is performed to neutralize the carboxylate salt and precipitate the desired carboxylic acid. chemicalbook.com This process has been reported to produce 4,4-Difluorocyclohexanecarboxylic acid in high yields, around 97%. chemicalbook.com
Table 1: Reaction Conditions for the Hydrolysis of this compound
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | This compound | chemicalbook.com |
| Reagent | Lithium hydroxide monohydrate | chemicalbook.com |
| Solvent | Tetrahydrofuran (THF) / Water | chemicalbook.com |
| Temperature | Room Temperature (20°C) | chemicalbook.com |
| Reaction Time | Overnight | chemicalbook.com |
| Product | 4,4-Difluorocyclohexanecarboxylic acid | chemicalbook.com |
| Reported Yield | 97% | chemicalbook.com |
Kinetic and Mechanistic Studies of Ester Hydrolysis
Reactions Involving the Cyclohexane (B81311) Ring System
Based on the conducted literature search, reactions that specifically target the modification of the cyclohexane ring of this compound while preserving the ester group are not extensively documented. The gem-difluoro group at the C4 position is generally stable under common reaction conditions. The primary documented synthetic utility of this compound is as an intermediate that undergoes hydrolysis to its corresponding carboxylic acid, which then serves as the substrate for further transformations. chemicalbook.comnbinno.com
Functional Group Interconversions at the Ester and Fluorinated Positions
Etherification and Acylation Reactions
Specific research detailing etherification or acylation reactions involving this compound could not be identified in the performed search of scientific literature. Such transformations are theoretically possible but appear to be uncommon or not widely reported for this particular substrate.
Investigating Hazardous Reaction Potentials
Information regarding the hazardous reaction potential of this compound indicates that it is a compound that requires careful handling. According to safety information provided by chemical suppliers, the compound is associated with specific health hazards. It is not classified as a flammable liquid but should be handled with standard laboratory precautions. There are no specific known hazardous reactions, but incompatibilities with strong oxidizing agents are generally expected for organic esters.
Table 2: Hazard and Precautionary Information for this compound
| Classification | Code | Description | Source |
|---|---|---|---|
| Hazard Statement | H315 | Causes skin irritation | |
| Hazard Statement | H319 | Causes serious eye irritation | |
| Hazard Statement | H335 | May cause respiratory irritation | |
| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
Applications of Ethyl 4,4 Difluorocyclohexanecarboxylate in Specialized Chemical Synthesis
Role as a Key Intermediate in Pharmaceutical Development
Synthesis of Antiretroviral Agents (e.g., Maraviroc) and Analogues
A prominent application of a derivative of Ethyl 4,4-difluorocyclohexanecarboxylate is in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV infection. Maraviroc functions as a CCR5 receptor antagonist, preventing the virus from entering human cells. The synthesis of Maraviroc involves the coupling of 4,4-difluorocyclohexanecarboxylic acid, which is obtained from the hydrolysis of this compound, with other complex molecular fragments.
| Compound | Role of 4,4-Difluorocyclohexyl Moiety | Therapeutic Area |
| Maraviroc | Essential for binding to the CCR5 receptor | Antiretroviral (HIV) |
| Maraviroc Analogues | Maintained for structure-activity relationship studies | Antiretroviral (HIV) |
Design and Elaboration of Fluorine-Containing Drug Scaffolds
The difluorocyclohexane unit is recognized as a valuable scaffold in medicinal chemistry beyond its use in Maraviroc. The introduction of a gem-difluoro group onto a cyclohexane (B81311) ring can influence the conformation of the ring and alter its electronic properties. These modifications can lead to enhanced interactions with biological targets. This compound provides a convenient starting point for the elaboration of a variety of fluorine-containing drug scaffolds.
The strategic incorporation of the 4,4-difluorocyclohexyl motif is a key strategy in the design of new therapeutic agents. This is due to the unique properties that fluorine imparts, such as increased metabolic stability and enhanced binding affinity to target proteins. The development of synthetic methodologies utilizing building blocks like this compound is crucial for the continued exploration of fluorinated compounds in drug discovery.
Utility in Agrochemical Synthesis
The principles of utilizing fluorinated compounds to enhance biological activity extend to the agrochemical industry. Fluorine-containing pesticides often exhibit improved efficacy, metabolic stability, and a more favorable environmental profile. While direct applications of this compound in commercial agrochemicals are not as prominently documented as in pharmaceuticals, its structural motifs are relevant to the design of new active ingredients.
The synthesis of novel insecticides and fungicides has explored the use of various fluorinated carboxylic acid esters and their derivatives. For instance, certain pyrethroid insecticides, a major class of synthetic insecticides, have incorporated fluorinated components to enhance their activity. The 4,4-difluorocyclohexyl moiety, derivable from this compound, represents a potential building block for the creation of new agrochemicals with improved performance characteristics. The exploration of fluorinated cyclohexane derivatives in the development of novel fungicides is also an area of active research, with the aim of discovering compounds with broad-spectrum activity against plant pathogens.
| Agrochemical Class | Potential Role of Fluorinated Cyclohexyl Derivatives |
| Insecticides | Enhancement of insecticidal activity and metabolic stability. |
| Fungicides | Development of new active ingredients with broad-spectrum efficacy. |
| Herbicides | Potential for creating novel herbicides with improved properties. |
Exploration in Materials Science Applications
The unique properties of fluorinated compounds also make them attractive for applications in materials science, particularly in the development of advanced materials such as liquid crystals and high-performance polymers. The incorporation of fluorine can influence properties like dielectric anisotropy, thermal stability, and surface energy.
Furthermore, fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. These properties make them suitable for a wide range of applications, from coatings and seals to advanced membranes. The incorporation of fluorinated cycloaliphatic structures, such as the 4,4-difluorocyclohexyl group, into polymer backbones can be a strategy to tailor the properties of these materials for specific high-performance applications.
| Material | Potential Application of Fluorinated Cyclohexyl Derivatives |
| Liquid Crystals | Synthesis of novel liquid crystals with tailored dielectric and mesomorphic properties for use in LCDs. |
| High-Performance Polymers | Incorporation into polymer backbones to enhance thermal stability, chemical resistance, and surface properties. |
Mechanistic Investigations and Selectivity in Reactions Involving Ethyl 4,4 Difluorocyclohexanecarboxylate
Studies on Reaction Pathways and Intermediate Formation
The presence of the gem-difluoro group at the 4-position of the cyclohexane (B81311) ring significantly influences the reaction pathways of ethyl 4,4-difluorocyclohexanecarboxylate, primarily through strong inductive effects and alterations in ring conformation. While specific, in-depth mechanistic studies exclusively focused on this ester are not extensively detailed in publicly available literature, valuable insights can be drawn from the synthesis of its corresponding carboxylic acid and its role as a reactant.
A common pathway to synthesize the core 4,4-difluorocyclohexane moiety involves the deoxofluorination of a corresponding ketoester, such as ethyl 4-oxocyclohexanecarboxylate (B1232831), using reagents like diethylaminosulfur trifluoride (DAST). researchgate.net The mechanism of this reaction proceeds through the formation of a key intermediate, a fluoro-oxosulfonium species, which then undergoes nucleophilic substitution by fluoride (B91410) to yield the gem-difluoro compound. The stability and reactivity of this intermediate are crucial for the efficiency of the fluorination process.
In subsequent reactions, such as the hydrolysis of the ester to 4,4-difluorocyclohexanecarboxylic acid, the reaction pathway follows the general mechanism for acid- or base-catalyzed ester hydrolysis. However, the electron-withdrawing nature of the two fluorine atoms can influence the electron density at the carbonyl carbon, potentially affecting the rate of nucleophilic attack by water or hydroxide (B78521) ions.
Furthermore, in the synthesis of Maraviroc, 4,4-difluorocyclohexanecarboxylic acid (derived from the ethyl ester) is coupled with a complex amine. This amide bond formation typically proceeds through the activation of the carboxylic acid, for instance, by converting it to an acid chloride. The reaction pathway then involves the nucleophilic attack of the amine on the activated carbonyl group, forming a tetrahedral intermediate which subsequently collapses to form the amide product. The fluorine atoms, being remote from the reaction center, primarily exert their influence through conformational effects on the cyclohexane ring.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity and stereoselectivity are critical aspects of the derivatization of substituted cyclohexanes. For this compound, these factors are largely dictated by the conformational preferences of the cyclohexane ring and the steric and electronic influences of the substituents.
The cyclohexane ring in this compound exists predominantly in a chair conformation. The bulky ethoxycarbonyl group will preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. This conformational bias is a key determinant of stereoselectivity in reactions involving the ring.
For instance, in reactions that introduce a new substituent onto the cyclohexane ring, the incoming group's approach will be influenced by the existing axial and equatorial positions. Nucleophilic attack on a derivative of this compound, or reactions at adjacent positions, would be expected to show a high degree of stereoselectivity, favoring the formation of the thermodynamically more stable product where bulky groups are in equatorial positions.
While specific studies on the regioselectivity of derivatization directly on the this compound ring are not abundant, general principles of cyclohexane chemistry apply. For example, if a reaction were to create a new stereocenter at a position other than C1 or C4, the approach of the reagent would be directed by the steric bulk of the existing substituents, leading to a preference for one diastereomer over the other.
Influence of Fluorine Atoms on Reaction Profiles and Selectivity
The gem-difluoro group at the C4 position is the most influential feature of this compound, profoundly affecting its conformational behavior, electronic properties, and ultimately, its reactivity.
Conformational Effects: The C-F bond is longer than the C-H bond, and the fluorine atom is highly electronegative. The introduction of two fluorine atoms at the same carbon atom alters the bond angles and torsional strains within the cyclohexane ring. While the chair conformation is still favored, the energy barrier for ring flipping may be affected. This conformational rigidity or flexibility can influence the accessibility of different reactive sites on the molecule, thereby impacting selectivity. Computational studies on related difluorocyclohexane systems have shown that the presence of fluorine atoms can significantly impact the conformational equilibria. researchgate.net
Electronic Effects: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms is a dominant factor. This effect can influence the acidity of neighboring protons and the electron density of the entire molecule. For example, the pKa of 4,4-difluorocyclohexanecarboxylic acid is lower than that of its non-fluorinated analog, indicating increased acidity due to the stabilizing effect of the fluorine atoms on the carboxylate conjugate base. nih.gov This electronic influence can also affect the rates of reactions involving the formation of charged intermediates.
Impact on Reaction Selectivity: The combination of conformational and electronic effects of the gem-difluoro group can steer the selectivity of reactions. For instance, in reactions where a carbocationic intermediate might be formed on the ring, the destabilizing inductive effect of the fluorine atoms would disfavor the formation of a positive charge in close proximity. This can lead to altered regioselectivity compared to the non-fluorinated counterpart.
The table below summarizes the key influences of the gem-difluoro group on the reaction profiles of cyclohexane derivatives.
| Feature | Influence of Gem-Difluoro Group | Consequence on Reactivity and Selectivity |
| Conformational Preference | Reinforces the chair conformation; may alter the barrier to ring inversion. | Dictates the stereochemical outcome of reactions by controlling the trajectory of incoming reagents. |
| Electronic Properties | Strong electron-withdrawing inductive effect (-I). | Increases the acidity of the corresponding carboxylic acid; can influence the rates of reactions involving charged intermediates. |
| Steric Profile | The fluorine atoms are relatively small, but the C-F bonds are polarized. | Minimal direct steric hindrance, but electronic repulsion can influence reagent approach. |
| Metabolic Stability | The C-F bond is strong and resistant to metabolic cleavage. | Often enhances the metabolic stability of drug molecules containing this moiety. nih.gov |
Advanced Spectroscopic Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 4,4-difluorocyclohexanecarboxylate, both ¹H and ¹³C NMR are crucial for confirming its structure and can be employed to monitor the progress of reactions involving this compound.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the cyclohexyl ring protons. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, due to coupling with the neighboring methyl protons, and a triplet for the terminal methyl protons (-CH₃). The protons on the cyclohexyl ring will show more complex splitting patterns due to their diastereotopic nature and coupling to each other as well as to the fluorine atoms. The protons on the carbons adjacent to the difluorinated carbon (C3 and C5) are expected to show triplet of triplets multiplicity due to coupling with the geminal fluorine atoms and the adjacent methylene protons.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group will appear at the most downfield region. The carbon atom bonded to the two fluorine atoms (C4) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling. The other carbon signals of the cyclohexyl ring and the ethyl group will appear at their expected chemical shifts.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.30 | Multiplet | 1H | -CH-C=O |
| ~2.05 | Multiplet | 4H | Cyclohexyl -CH₂- |
| ~1.85 | Multiplet | 4H | Cyclohexyl -CH₂- |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~174.5 | Singlet | C =O |
| ~123.0 | Triplet | C F₂ |
| ~60.5 | Singlet | -O-CH₂ -CH₃ |
| ~42.0 | Singlet | C H-C=O |
| ~33.0 | Triplet | Cyclohexyl -C H₂-CF₂ |
| ~28.0 | Singlet | Cyclohexyl -C H₂-CH- |
| ~14.0 | Singlet | -O-CH₂-CH₃ |
Mass Spectrometry Techniques for Product Identification and Purity Assessment
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 192.20 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) at m/z 192, confirming the molecular weight.
The fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and fragmentation of the cyclohexyl ring. The presence of two fluorine atoms will also influence the fragmentation pattern and the isotopic distribution of the fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula and further confirming the identity and purity of the compound.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment | Fragment Structure |
| 192 | [M]⁺ | [C₉H₁₄F₂O₂]⁺ |
| 163 | [M - C₂H₅]⁺ | [C₇H₉F₂O₂]⁺ |
| 147 | [M - OCH₂CH₃]⁺ | [C₇H₉F₂O]⁺ |
| 119 | [M - COOCH₂CH₃]⁺ | [C₆H₉F₂]⁺ |
| 101 | [C₅H₆F₂]⁺ | Fragment from ring cleavage |
| 45 | [OCH₂CH₃]⁺ | Ethoxy group |
| 29 | [C₂H₅]⁺ | Ethyl group |
Advanced Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis in Complex Mixtures
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and can be used to analyze this compound, even in complex mixtures.
The FTIR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1730-1750 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the alkyl groups (cyclohexyl and ethyl) in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations of the ester group around 1100-1300 cm⁻¹. The C-F stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-C bond vibrations of the cyclohexyl ring and the symmetric C-F stretching vibrations would be expected to show strong Raman signals. The C=O stretch will also be visible, though often weaker than in the FTIR spectrum. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, facilitating its identification and the analysis of its functional groups in various chemical environments.
Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| 2850-3000 | C-H Stretching (Alkyl) | FTIR, Raman |
| 1730-1750 | C=O Stretching (Ester) | FTIR (Strong), Raman (Moderate) |
| 1440-1470 | C-H Bending (Alkyl) | FTIR, Raman |
| 1100-1300 | C-O Stretching (Ester) | FTIR (Strong) |
| 1000-1200 | C-F Stretching | FTIR (Strong), Raman (Moderate) |
Computational Chemistry and Molecular Modeling Studies
Theoretical Investigations of Conformational Preferences of Difluorocyclohexane Systems
The three-dimensional structure of cyclohexane (B81311) derivatives is predominantly governed by the stability of their chair conformations. The introduction of substituents, particularly electronegative fluorine atoms, can significantly influence the conformational equilibrium through a combination of steric and electronic effects.
Theoretical studies on various difluorocyclohexane systems reveal that the preferred conformation aims to minimize steric repulsion, such as 1,3-diaxial interactions. sapub.org In monosubstituted cyclohexanes, placing the substituent in an equatorial position is generally more stable. sapub.org For disubstituted systems, the analysis is more complex, as the relative positions of the substituents must be considered. sapub.org In the case of Ethyl 4,4-difluorocyclohexanecarboxylate, the two fluorine atoms are in a geminal arrangement on a single carbon atom (C4), while the ethyl carboxylate group is at the C1 position.
The chair conformation of the cyclohexane ring is the most stable arrangement. For this compound, the primary conformational question revolves around the orientation of the ethyl carboxylate group, which can be either axial or equatorial. Computational models predict that the conformer with the bulky ethyl carboxylate group in the equatorial position is significantly more stable to avoid steric hindrance with the axial hydrogens on C3 and C5. sapub.org The gem-difluoro group at the C4 position does not flip between axial and equatorial positions during ring inversion in the same way a single substituent does; instead, one fluorine is always axial and the other equatorial.
| Compound | Computational Method | Finding | Predicted Molecular Dipole Moment (μ) |
|---|---|---|---|
| all-syn-1,2,3,4,5,6-Hexafluorocyclohexane | B3LYPD3/def2-TZVP | Tri-axial alignment of three C-F bonds imparts significant polarity. rsc.org | 5.89 D rsc.org |
| 1,3,5-Trifluoro-1,3,5-trimethylcyclohexane | B3LYPD3/def2-TZVP | The conformer with triaxial fluorines is more polar than the one with equatorial fluorines. rsc.org | 4.65 D (triaxial F) vs. 1.01 D (equatorial F) rsc.org |
| all-cis-2,3,5,6-Tetrafluorocyclohexylamine | Not specified | Facially polarized ring with fluorines on the electronegative face and hydrogens on the electropositive face. nih.gov | 5.2 D (for parent ring) nih.gov |
Quantum Chemical Calculations on Reaction Energetics and Transition States
Quantum chemical calculations are indispensable for elucidating reaction mechanisms by determining the energies of reactants, products, intermediates, and transition states. e3s-conferences.orgnih.gov For this compound, such calculations can provide a detailed picture of its reactivity, for example, in hydrolysis or synthesis reactions.
Density Functional Theory (DFT) is a widely used method for studying reaction mechanisms involving organic molecules. nih.govresearchgate.net To investigate a reaction, a potential energy surface is mapped out. Stationary points—reactants, products, and intermediates—are located by optimizing the geometry to find energy minima. Transition states, which are first-order saddle points on the potential energy surface, connect these minima and represent the highest energy barrier along the reaction coordinate. rowansci.com Locating a transition state is crucial for understanding chemical reactivity and predicting reaction rates. rowansci.com The process typically involves an initial scan along a reaction coordinate to get a good guess structure, followed by a more sophisticated optimization algorithm. rowansci.com A subsequent frequency calculation is essential to verify that the located structure is a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rowansci.comacs.org
For example, the acid-catalyzed hydrolysis of this compound could be modeled computationally. The mechanism would involve protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer steps, and elimination of ethanol (B145695). DFT calculations could determine the activation energy for the rate-determining step, which is often the nucleophilic attack. nih.gov By comparing the energy barriers of different potential pathways, the most favorable mechanism can be identified. e3s-conferences.orgbeilstein-journals.org Such computational studies can elucidate how the electron-withdrawing fluorine atoms at the C4 position influence the reactivity of the ester group at C1 through electronic effects transmitted through the cyclohexane ring.
| Step | Description | Computational Method | Purpose |
|---|---|---|---|
| 1. Geometry Optimization | Optimize the 3D structures of reactants, intermediates, and products to find their lowest energy conformations. | DFT (e.g., B3LYP/6-311+G(d,p)) | Find stable points on the potential energy surface. nih.gov |
| 2. Transition State Search | Locate the highest energy structure along the lowest energy reaction path between a reactant and a product. | Eigenvector-following algorithms (e.g., Berny optimization) | Identify the first-order saddle point representing the reaction barrier. rowansci.com |
| 3. Frequency Calculation | Calculate the vibrational frequencies of all optimized structures. | DFT (same level as optimization) | Confirm minima (zero imaginary frequencies) and transition states (one imaginary frequency). rowansci.comacs.org |
| 4. Energy Profile Construction | Plot the relative free energies of all stationary points along the reaction coordinate. | Single-point energy calculations at a higher level of theory if needed. | Visualize the reaction mechanism, determine activation energies, and calculate reaction rates. e3s-conferences.orgnih.gov |
Prediction of Molecular Interactions and Electronic Properties of Derivatives
Computational methods are highly effective in predicting the molecular and electronic properties of this compound and its derivatives. These predictions are crucial for understanding intermolecular interactions, reactivity, and potential applications in materials science or drug design.
DFT calculations are used to determine a range of electronic properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. acs.org A smaller gap suggests the molecule is more reactive. acs.org The introduction of fluorine, a highly electronegative atom, is known to affect the electronic properties of organic compounds by influencing the HOMO and LUMO energy levels. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. researchgate.net These maps are useful for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents or biological targets. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms.
| Property | Description | Computational Method | Reference Insight |
|---|---|---|---|
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable structure. | DFT (e.g., B3LYP/6-311+G(d,p)) | Comparison with experimental data from X-ray crystallography. nih.gov |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. | DFT, TD-DFT | A smaller gap suggests higher reactivity. acs.org |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and intramolecular charge transfer from donor to acceptor orbitals (hyperconjugation). | NBO analysis within a DFT framework | Quantifies the stability arising from electron delocalization. nih.govresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface to identify reactive sites. | DFT | Visualizes regions for nucleophilic and electrophilic attack. researchgate.net |
| Global Reactivity Descriptors | Includes chemical hardness, softness, and electronegativity, calculated from HOMO/LUMO energies. | DFT | Provides quantitative measures of molecular reactivity. acs.org |
Patent Landscape and Industrial Research Implications
Analysis of Patented Synthetic Methods and Applications
The patent literature surrounding Ethyl 4,4-difluorocyclohexanecarboxylate is primarily driven by its crucial role as a precursor to the CCR5 antagonist Maraviroc, an antiretroviral drug used in the treatment of HIV. chemicalbook.com A significant number of patents protect the intellectual property associated with the synthesis of Maraviroc and its intermediates.
A prevalent patented method for the synthesis of this compound involves the geminal difluorination of a ketone precursor. The common starting material for this transformation is ethyl 4-oxocyclohexanecarboxylate (B1232831). chemicalbook.com The fluorination is typically achieved using a nucleophilic fluorinating agent. One widely cited method employs diethylaminosulfur trifluoride (DAST) as the fluorinating agent. chemicalbook.com The reaction is generally carried out in an inert solvent, such as carbon tetrachloride, at reduced temperatures to control the reactivity of the DAST reagent. chemicalbook.com
Beyond its application in the synthesis of Maraviroc, patents also cover the use of this compound in the preparation of other biologically active compounds, including derivatives for use as sensates in consumer products. The core structure of the difluorocyclohexane ring is valued for the unique conformational constraints and electronic properties it imparts to a molecule.
| Starting Material | Reagent | Product | Key Application | Illustrative Patent |
|---|---|---|---|---|
| Ethyl 4-oxocyclohexanecarboxylate | Diethylaminosulfur trifluoride (DAST) | This compound | Intermediate for Maraviroc | WO2013/13188 |
Industrial Scale-Up Considerations for Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
One of the primary considerations is the handling of fluorinating agents like DAST. These reagents are often corrosive, toxic, and can decompose exothermically if not handled under strictly controlled conditions. On an industrial scale, managing the heat generated during the fluorination reaction is critical to prevent runaway reactions and ensure the safety of the operation. This may necessitate the use of specialized reactor systems with precise temperature control and efficient heat exchange capabilities.
The choice of solvent is another important factor. While solvents like carbon tetrachloride have been used in laboratory-scale syntheses, their use is highly restricted on an industrial scale due to environmental and safety concerns. chemicalbook.com The development of greener and safer solvent alternatives is a key area of process development.
Purification of the final product on a large scale also requires careful consideration. Distillation is a common method for purifying this compound. chemicalbook.com However, optimizing distillation conditions to achieve high purity while minimizing energy consumption and product loss is essential for an economically viable process. Furthermore, the removal of potentially hazardous byproducts from the fluorination reaction is a critical aspect of the purification process.
| Challenge | Mitigation Strategy |
|---|---|
| Handling of hazardous fluorinating agents (e.g., DAST) | Use of specialized reactors with advanced safety features, development of safer fluorinating agents. |
| Exothermic reaction control | Precise temperature monitoring and control, efficient heat exchange systems, controlled addition of reagents. |
| Use of hazardous solvents (e.g., Carbon Tetrachloride) | Process optimization to utilize greener and safer solvent alternatives. |
| Product purification and byproduct removal | Optimization of distillation parameters, development of efficient extraction and washing protocols. |
Future Directions in Commercial Chemical Synthesis
The future of commercial chemical synthesis for compounds like this compound is being shaped by the dual drivers of sustainability and efficiency. The pharmaceutical industry is increasingly seeking greener and more cost-effective manufacturing processes.
One of the most promising future directions is the adoption of continuous flow chemistry. researchgate.netrsc.orggoogle.com Flow reactors offer significant advantages for handling hazardous reactions, such as fluorination, on an industrial scale. The small reaction volumes within a flow system enhance heat and mass transfer, allowing for better control over reaction parameters and improved safety. This technology can also enable the use of highly reactive reagents that would be too dangerous to handle in large batch reactors.
Biocatalysis represents another exciting frontier for the synthesis of fluorinated compounds. wpmucdn.comnih.govnumberanalytics.com The use of enzymes as catalysts can offer high selectivity and milder reaction conditions compared to traditional chemical methods. While the application of biocatalysis to the synthesis of this compound is still in its early stages of research, the development of engineered enzymes capable of performing fluorination reactions could revolutionize the production of this and other fluorinated building blocks.
Furthermore, the development of novel and safer fluorinating agents is an ongoing area of research. The goal is to identify reagents that are as effective as traditional agents like DAST but with a significantly improved safety and environmental profile. The implementation of such reagents would greatly simplify the industrial-scale production of this compound.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Related Transformations
The synthesis and modification of fluorinated compounds like Ethyl 4,4-difluorocyclohexanecarboxylate rely on specific and efficient chemical transformations. A significant area of research is the development of advanced catalytic systems that offer improved performance, selectivity, and sustainability.
Key research trends include:
Heterogeneous Geminal Atom Catalysts (GACs): Scientists have developed a new class of catalysts known as heterogeneous geminal atom catalysts (GACs). sciencedaily.com These catalysts feature two metal cores, such as copper ions, held in a specific proximity by a supporting structure like polymeric carbon nitride. sciencedaily.com This unique arrangement allows the metal ions to work in concert, enhancing efficiency and selectivity in reactions like cross-coupling. sciencedaily.com These catalysts are recoverable, reusable, and have a significantly lower carbon footprint compared to conventional catalysts, paving the way for greener manufacturing in the fine chemical and pharmaceutical industries. sciencedaily.com
Advanced Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, continues to evolve. Novel aminocatalysts have been designed to operate in water, mimicking micelles and reducing the need for polluting organic solvents. depositolegale.it Another approach merges Asymmetric Counteranion Directed Catalysis with nanomaterials, using functionalized carbon dots to perform asymmetric reactions with high efficiency. depositolegale.it
Novel Metal-Based Catalysis Concepts: Research is ongoing to establish new principles for metal-based catalysis. This includes the development of dirhodium tetracarboxylate complexes that generate "super-electrophilic" carbene intermediates for use in asymmetric catalysis. mpg.de Furthermore, efforts to make traditionally stoichiometric reactions catalytic, such as the Nozaki-Hiyama-Kishi (NHK) reaction (catalytic in chromium), are proving successful and finding industrial applications. mpg.de
Phase-Transfer Catalysis: For transformations involving the generation of reactive species like difluorocarbene, phase-transfer catalysts are crucial. beilstein-journals.org Systems using tetraarylarsonium salts have been shown to be effective for the two-phase reaction of chlorodifluoromethane, allowing reactions to proceed at room temperature. beilstein-journals.org
These advancements in catalysis are critical for enabling new transformations related to fluorinated cyclohexanes, offering pathways to novel derivatives with potentially enhanced properties.
Exploration of Bio-Catalytic Routes for Ester Modifications
Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful strategy for the synthesis and modification of complex molecules due to its high selectivity and environmentally friendly nature. researchgate.netnumberanalytics.com The application of biocatalysis to organofluorine chemistry is a burgeoning field with significant potential. researchgate.net
Current explorations in this area include:
Enzymatic Construction of C-F Stereocenters: The creation of chiral molecules containing fluorine is a significant challenge in synthetic chemistry. nih.govresearchgate.net Researchers are utilizing enzymes like type II pyruvate (B1213749) aldolases (e.g., HpcH) and their engineered variants to perform aldol (B89426) additions of β-fluoro-α-ketoacids to various aldehydes. researchgate.netnih.gov This method provides access to enantiopure secondary or tertiary fluorides, which are valuable building blocks for fluorinated drug analogues. nih.govresearchgate.net
Engineered Biosynthetic Pathways: Scientists are engineering entire metabolic pathways to incorporate fluorine into natural product scaffolds. nih.gov By using the fluoroacetate-producing pathway from certain organisms, researchers can generate fluorinated building blocks like fluoromalonyl-CoA. nih.gov These building blocks can then be used by polyketide synthase systems to create more complex fluorinated molecules, demonstrating the potential to produce novel bioactive compounds. nih.gov
Ester Modification Potential: While specific research on the biocatalytic modification of the ester group in this compound is not widely detailed, the principles of biocatalysis are directly applicable. Enzymes such as lipases and esterases are commonly used for the hydrolysis or transesterification of esters. The exploration of these enzymes for their ability to process fluorinated substrates is a logical next step. Their high chemo- and regioselectivity could offer advantages over traditional chemical methods for modifying the ethyl ester group, potentially leading to the synthesis of 4,4-difluorocyclohexanecarboxylic acid or other ester derivatives under mild conditions. chemicalbook.com
The integration of biocatalysis into the synthesis and modification of fluorinated esters holds the promise of creating complex chiral molecules and improving the sustainability of chemical manufacturing processes. numberanalytics.com
Integration into Complex Molecular Architectures and Functional Materials
The 4,4-difluorocyclohexane moiety, as found in this compound, is a valuable building block for constructing larger, more complex molecules. The introduction of the gem-difluoro group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
